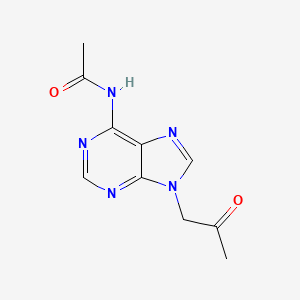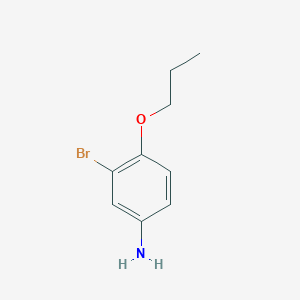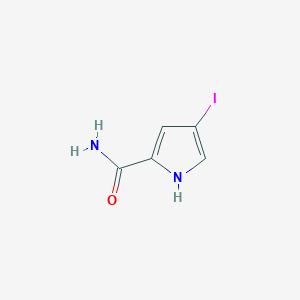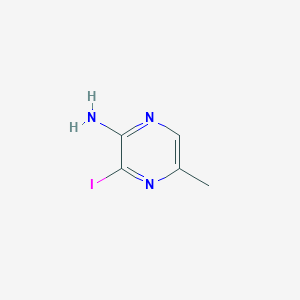
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide: is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide typically involves the reaction of 9H-purine-6-amine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: New compounds where the acetamide group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis and repair processes .
Comparación Con Compuestos Similares
- N-(2-Oxopropyl)acetamide
- N-(9-oxodecyl)acetamide
- N-Methyl-N-(2-oxopropyl)acetamide
Comparison: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is unique due to its purine core, which is not present in the other similar compounds listed above. This purine core allows it to interact with biological molecules in ways that other compounds cannot, making it particularly valuable in medicinal chemistry and biochemistry .
Propiedades
Número CAS |
105970-01-2 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
N-[9-(2-oxopropyl)purin-6-yl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-6(16)3-15-5-13-8-9(14-7(2)17)11-4-12-10(8)15/h4-5H,3H2,1-2H3,(H,11,12,14,17) |
Clave InChI |
JOBICPZTKKVIPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)



![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)


